molecular formula C11H12O2S B8355724 S-(2-oxo-1-phenylpropyl) ethanethioate CAS No. 133115-84-1

S-(2-oxo-1-phenylpropyl) ethanethioate

Cat. No. B8355724
M. Wt: 208.28 g/mol
InChI Key: HLMMJNHRIZUQMU-UHFFFAOYSA-N
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Patent
US04959359

Procedure details

Under nitrogen a mixture of 10.6 g (0.05 mol) of ethanethioic acid S-(2-oxo-1-phenylpropyl)ester and 130 ml of 5% sodium hydroxide was stirred rapidly at room temperature for 45 minutes, then extracted with ether. The aqueous mixture was chilled in an ice-bath, acidified with 6N HCl and extracted with ether. The combined organic extracts were washed with brine, dried (MgSO4) and the solvent was removed to give 6.9 g (82%) of crude rac.-1-mercapto-1-phenyl-2-propanone. This compound is sensitive to air and therefore the crude product was used immediately for the condensation reaction.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:14])[CH:3]([S:10]C(=O)C)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>[OH-].[Na+]>[SH:10][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:2](=[O:1])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
O=C(C(C1=CC=CC=C1)SC(C)=O)C
Name
Quantity
130 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred rapidly at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was chilled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
SC(C(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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